molecular formula C21H21NO4 B557723 (R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid CAS No. 193693-61-7

(R)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid

Cat. No.: B557723
CAS No.: 193693-61-7
M. Wt: 351,4 g/mole
InChI Key: ZNIGOUDZWCDFFC-CQSZACIVSA-N
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Description

®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid is a chiral compound often used in organic synthesis and medicinal chemistry. It features a pyrrolidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. This compound is particularly significant in peptide synthesis due to its role as a protected amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available ®-pyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group of ®-pyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate in an organic solvent like dioxane.

    Formation of the Acetic Acid Moiety: The carboxylic acid group of the protected amino acid is then converted to the acetic acid derivative through a series of reactions involving esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of ®-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors for the protection and esterification steps.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

    Quality Control: Rigorous testing for enantiomeric purity and chemical integrity using methods like HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols under appropriate conditions.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Piperidine in DMF (dimethylformamide) is used for Fmoc deprotection.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Free amine after Fmoc deprotection.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins due to its protected amino acid structure.

    Chiral Synthesis: Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

    Enzyme Studies: Utilized in the study of enzyme-substrate interactions, particularly in the context of proteases and peptidases.

Medicine

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting neurological and inflammatory pathways.

Industry

    Material Science: Employed in the development of novel materials with specific chiral properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation. The acetic acid moiety can also engage in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)acetic acid: The enantiomer of the compound, differing in the configuration of the chiral center.

    Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.

Uniqueness

    Chirality: The ®-configuration provides specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes.

    Versatility: The combination of the Fmoc protecting group and the acetic acid moiety makes it a valuable intermediate in various synthetic pathways.

This compound’s unique structure and reactivity make it a cornerstone in modern synthetic and medicinal chemistry, offering a wide range of applications across different scientific disciplines.

Properties

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGOUDZWCDFFC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426258
Record name [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193693-61-7
Record name [(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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